4-(2-Naphthylamino)-5-phenyltriazole
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Overview
Description
“4-(2-Naphthylamino)phenol” is a chemical compound with the molecular formula C16H13NO . It is also known by several other names such as “N-(4-Hydroxyphenyl)-2-naphthylamine” and “p-Hydroxyneozone” among others . It is a purple solid .
Molecular Structure Analysis
The molecular structure of “4-(2-Naphthylamino)phenol” consists of 16 carbon atoms, 13 hydrogen atoms, and 1 nitrogen atom . The compound has a molar refractivity of 75.4±0.3 cm³ .Chemical Reactions Analysis
Phenols, like “4-(2-Naphthylamino)phenol”, do not behave as organic alcohols, despite the presence of a hydroxyl (-OH) group in their structure. Instead, they react as weak organic acids . They are incompatible with strong reducing substances such as hydrides, nitrides, alkali metals, and sulfides .Physical and Chemical Properties Analysis
“4-(2-Naphthylamino)phenol” is a purple solid that may be sensitive to prolonged exposure to air . It is insoluble in water . The compound has a density of 1.3±0.1 g/cm³, a boiling point of 424.4±20.0 °C at 760 mmHg, and a flash point of 173.1±12.4 °C .Scientific Research Applications
4-(2-Naphthylamino)-5-phenyltriazole is a compound that has not been directly cited in the scientific literature for its own applications, but its structural components, such as triazole and naphthylamino groups, are prevalent in various fields of research. The scientific applications of compounds containing triazole or naphthyl groups range from medicinal chemistry to materials science. Below, we explore research areas related to components structurally similar or relevant to this compound, focusing on triazole derivatives and their applications.
Triazole Derivatives in Medicinal Chemistry
Triazole derivatives have been extensively studied for their therapeutic potentials. For instance, triazole compounds have been explored for their anticancer, antifungal, antibacterial, and antiviral properties. The structural diversity of triazole allows for the development of numerous pharmacologically active compounds. For example, triazoles are key components in drugs like fluconazole and itraconazole, known for their antifungal activity. The exploration of novel 1,2,4-triazole derivatives has revealed potential applications in treating diseases such as cancer and infections caused by resistant bacteria and fungi (Aggarwal & Sumran, 2020).
Safety and Hazards
Mechanism of Action
Target of Action
It’s worth noting that 2-naphthylamine, a structurally similar compound, has been associated with carcinogenic activity .
Mode of Action
Based on the structural similarity to 2-naphthylamine, it may interact with cellular components leading to potential carcinogenic effects .
Biochemical Pathways
Studies on 2-naphthylamine have suggested its involvement in carcinogenic pathways .
Pharmacokinetics
The compound’s solubility, stability, and other physicochemical properties would play a significant role in its bioavailability .
Result of Action
Based on the structural similarity to 2-naphthylamine, it may potentially lead to carcinogenic effects .
Action Environment
The action, efficacy, and stability of 4-(2-Naphthylamino)-5-phenyltriazole can be influenced by various environmental factors. These may include pH, temperature, presence of other chemicals, and specific conditions within the biological system where the compound is active .
Properties
IUPAC Name |
N-naphthalen-2-yl-5-phenyl-2H-triazol-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4/c1-2-7-14(8-3-1)17-18(21-22-20-17)19-16-11-10-13-6-4-5-9-15(13)12-16/h1-12H,(H2,19,20,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNGDIWZUOAPHMO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNN=C2NC3=CC4=CC=CC=C4C=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00718673 |
Source
|
Record name | N-(Naphthalen-2-yl)-5-phenyl-2H-1,2,3-triazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00718673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110032-28-5 |
Source
|
Record name | N-(Naphthalen-2-yl)-5-phenyl-2H-1,2,3-triazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00718673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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